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Executive Summary

Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor
(A2AR), developed as a potential immuno-oncology therapy. This technical guide provides an
in-depth overview of the discovery, mechanism of action, and preclinical and clinical
development of Imaradenant. The information is intended for researchers, scientists, and
professionals in the field of drug development, offering a comprehensive resource on this
targeted immunotherapy.

Introduction: The Adenosine Pathway in Immuno-
Oncology

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine,
which acts as a potent immunosuppressant. Adenosine, generated from the hydrolysis of ATP
by ectonucleotidases CD39 and CD73, signals through four G-protein coupled receptors: Al,
A2A, A2B, and A3. The A2A receptor is highly expressed on various immune cells, including T
cells and natural killer (NK) cells. Activation of the A2A receptor by adenosine leads to an
increase in intracellular cyclic AMP (cAMP), which in turn suppresses anti-tumor immune
responses, allowing cancer cells to evade immune surveillance. Therefore, blocking the A2A
receptor has emerged as a promising strategy in cancer immunotherapy to restore and
enhance the anti-tumor activity of immune cells.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b605764?utm_src=pdf-interest
https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Discovery of Imaradenant (AZD4635)

Imaradenant was discovered by Heptares Therapeutics (now Sosei Heptares) using their
proprietary structure-based drug design (SBDD) platform. The discovery process focused on
identifying potent and selective small molecule antagonists for the A2A receptor.

Lead Identification and Optimization

The discovery of Imaradenant originated from a virtual screening strategy that identified a
1,3,5-triazine derivative series as A2A receptor antagonists. Further exploration led to the
investigation of the isomeric 1,2,4-triazine scaffold. The initial hit, 5,6-diphenyl-1,2,4-triazin-3-
amine, demonstrated modest affinity for the A2A receptor.[1]

Subsequent medicinal chemistry efforts, guided by X-ray crystallography of lead compounds
bound to a stabilized A2A receptor (StaR®), enabled the optimization of the 1,2,4-triazine
series. The structure-activity relationship (SAR) studies focused on substitutions on the phenyl
rings of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.
This SBDD approach allowed for the rational design of molecules that fit deeply into the
orthosteric binding pocket of the A2A receptor, leading to the identification of Imaradenant
(HTL-1071), which exhibited a highly attractive preclinical profile.[1][2] In 2015, AstraZeneca
licensed the exclusive global rights for the development and commercialization of
Imaradenant.

Mechanism of Action

Imaradenant is a potent and selective competitive antagonist of the human adenosine A2A
receptor.[3] By binding to the A2A receptor on immune cells, Imaradenant blocks the binding of
extracellular adenosine, thereby preventing the downstream signaling cascade that leads to
immunosuppression. This blockade results in the restoration of T-cell proliferation and
activation, leading to an enhanced anti-tumor immune response.[4]

Quantitative Data
Table 1: In Vitro Pharmacology of Imaradenant
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Parameter Species Value Assay Type Reference
Binding Affinity
(Ki)
Radioligand
A2A Receptor Human 1.7nM o
Binding
Selectivity (Ki)
Radioligand
Al Receptor Human 160 nM o
Binding
Radioligand
A2B Receptor Human 64 nM o
Binding
Radioligand
A3 Receptor Human >10,000 nM o
Binding
Functional
Potency (IC50)
CAMP Inhibition
0.1 uM Human 0.79 nM CAMP Assay
Adenosine)
CAMP Inhibition
(1 u™Mm Human 12.3 nM CAMP Assay
Adenosine)
CAMP Inhibition
(10 pMm Human 155 nM CAMP Assay
Adenosine)
CAMP Inhibition
(100 uMm Human 2,690 nM cAMP Assay
Adenosine)

Table 2: Human Pharmacokinetics of Imaradenant
(Single Dose)

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Dose Tmax (median, hours) t1/2 (mean, hours)
50 mg 1.08 16.3
75 mg 2.00 18.3

Data from a Phase | study in Japanese patients with advanced solid malignancies.

Table 3: Human Pharmacokinetics of Imaradenant
(Multiple Doses)

Geometric Mean Geometric Mean
Dose Accumulation Ratio Accumulation Ratio
(Cmax) (AUCO0-24)
50 mg QD 13 14
75 mg QD 1.4 1.5

Data from a Phase | study in Japanese patients with advanced solid malignancies.

Experimental Protocols
Radioligand Binding Assay

A competitive radioligand binding assay was utilized to determine the binding affinity of
Imaradenant for the human A2A, Al, A2B, and A3 adenosine receptors.

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing
the respective human adenosine receptor subtype.

o Radioligand: [3H]ZM241385 (a selective A2A antagonist radioligand).

o Assay Buffer: 50 mM Tris-HCI, pH 7.4, containing 1 mM EDTA, 5 mM MgCI2, and 0.1% BSA.

e Procedure:

o Incubate receptor membranes with a fixed concentration of [3H]ZM241385 and varying
concentrations of Imaradenant.
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[e]

Incubate at room temperature for 90 minutes to reach equilibrium.

o

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g.,
Whatman GF/B).

o

Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.

[¢]

Quantify the amount of bound radioactivity using liquid scintillation counting.

o Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki
value using the Cheng-Prusoff equation.

cAMP Functional Assay

The functional potency of Imaradenant was assessed by its ability to inhibit adenosine-induced
cAMP production in a cell-based assay.

e Cell Line: CHO cells stably expressing the human A2A receptor.
o Stimulant: Adenosine at various concentrations (0.1, 1, 10, and 100 pM).
e Procedure:

o Pre-incubate the cells with varying concentrations of Imaradenant.

o Stimulate the cells with a fixed concentration of adenosine in the presence of a
phosphodiesterase inhibitor (e.g., rolipram) to prevent cCAMP degradation.

o Incubate for 30 minutes at 37°C.

o Lyse the cells and measure the intracellular cAMP levels using a commercially available
detection kit (e.g., HTRF, AlphaLISA).

o Data Analysis: Determine the IC50 value for the inhibition of adenosine-stimulated cCAMP
production at each adenosine concentration.

In Vivo Syngeneic Mouse Tumor Models
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The anti-tumor efficacy of Imaradenant was evaluated in several syngeneic mouse tumor
models.

» Animal Models: C57BL/6 mice.
e Tumor Cell Lines:
o B16F10-OVA (melanoma)
o MC38 (colon adenocarcinoma)
o MCAZ205 (fibrosarcoma)
e Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

o Treatment: Once tumors reached a palpable size, mice were randomized into treatment
groups. Imaradenant was administered orally, typically at a dose of 50 mg/kg twice daily.

e Endpoints:
o Tumor growth inhibition (TGI) was monitored by measuring tumor volume over time.
o Survival analysis.

o Immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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